4-Hydroxyazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of 6-aminohexanoic acid under acidic conditions. The reaction typically proceeds as follows:
Step 1: 6-Aminohexanoic acid is dissolved in a suitable solvent, such as water or ethanol.
Step 2: An acid catalyst, such as hydrochloric acid, is added to the solution.
Step 3: The mixture is heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acids, can enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyazepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 4-oxoazepan-2-one.
Reduction: The compound can be reduced to form 4-aminoazepan-2-one.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 4-Oxoazepan-2-one
Reduction: 4-Aminoazepan-2-one
Substitution: Various substituted azepan-2-one derivatives
Scientific Research Applications
4-Hydroxyazepan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Industry: this compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-hydroxyazepan-2-one depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. In drug development, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
4-Hydroxyazepan-2-one can be compared to other similar compounds, such as:
4-Hydroxybutan-2-one: A beta-hydroxy ketone with different chemical properties and applications.
4-Hydroxy-2-quinolone: A heterocyclic compound with significant pharmaceutical and biological activities.
4-Hydroxy-2-pyrone: Known for its bioactivity and use in organic synthesis.
Uniqueness: this compound is unique due to its seven-membered ring structure and the presence of both a hydroxyl group and a lactam moiety. This combination of features makes it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
4-hydroxyazepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-5-2-1-3-7-6(9)4-5/h5,8H,1-4H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDBDDBVVSJTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)NC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.